Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
“Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C10H10N2O3 . Its IUPAC name is “this compound” and it has a CAS RN of 474432-56-9 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string: COC(=O)C1=C2C=C(C=CN2N=C1)CO . The InChI code for this compound is 1S/C10H10N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-5,13H,6H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Safety and Hazards
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been associated with various biological activities, including acting as inhibitors of amyloid β-peptide 1–42 aggregation .
Mode of Action
Upon heating, this intermediate undergoes cyclisation by attack of the ring nitrogen atom at the carbonyl group to give a bicyclic intermediate, followed by elimination of water .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines allow versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with nh-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Pharmacokinetics
Similar compounds have been noted to have high gastrointestinal absorption .
Result of Action
Similar compounds have been associated with various biological activities, including acting as inhibitors of amyloid β-peptide 1–42 aggregation .
Action Environment
Similar compounds have been synthesized under various conditions, indicating that the environment can play a role in their formation and stability .
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-5,13H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBXLXBYELWDNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CN2N=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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